2-Oxetanone, 3-hexyl-4-[(2R)-2-[[tris(1-methylethyl)silyl]oxy]tridecyl]-, (3S,4S)-
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Overview
Description
2-Oxetanone, 3-hexyl-4-[(2R)-2-[[tris(1-methylethyl)silyl]oxy]tridecyl]-, (3S,4S)- is a synthetic organic compound known for its unique structure and properties. It is an analog of Tetrahydrolipstatin and is often used as an intermediate in the preparation of Orlistat, a well-known lipase inhibitor used in the treatment of obesity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxetanone, 3-hexyl-4-[(2R)-2-[[tris(1-methylethyl)silyl]oxy]tridecyl]-, (3S,4S)- involves several steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, including hexyl and tridecyl chains.
Formation of Oxetanone Ring: The oxetanone ring is formed through a cyclization reaction, which involves the use of specific catalysts and reaction conditions to ensure the correct stereochemistry.
Attachment of Tris(1-methylethyl)silyl Group: The tris(1-methylethyl)silyl group is introduced through a silylation reaction, which typically requires the use of silylating agents and anhydrous conditions to prevent hydrolysis.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Optimization of Reaction Conditions: Industrial processes optimize reaction conditions to maximize yield and minimize by-products.
Purification: The compound is purified using techniques such as chromatography and recrystallization to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
2-Oxetanone, 3-hexyl-4-[(2R)-2-[[tris(1-methylethyl)silyl]oxy]tridecyl]-, (3S,4S)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxetanone ring to other functional groups.
Substitution: The silyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution Reagents: Substitution reactions often involve nucleophiles such as amines and alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or other reduced forms .
Scientific Research Applications
2-Oxetanone, 3-hexyl-4-[(2R)-2-[[tris(1-methylethyl)silyl]oxy]tridecyl]-, (3S,4S)- has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential effects on biological systems, particularly in enzyme inhibition.
Medicine: As an analog of Tetrahydrolipstatin, it is researched for its potential therapeutic applications, including weight management and metabolic disorders.
Industry: The compound is used in the development of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 2-Oxetanone, 3-hexyl-4-[(2R)-2-[[tris(1-methylethyl)silyl]oxy]tridecyl]-, (3S,4S)- involves the inhibition of specific enzymes. It targets the hydrolysis of endocannabinoid 2-arachidonoylglycerol (2-AG), thereby affecting lipid metabolism. The compound interacts with the active site of the enzyme, preventing the breakdown of 2-AG and leading to its accumulation .
Comparison with Similar Compounds
Similar Compounds
Tetrahydrolipstatin: A well-known lipase inhibitor used in the treatment of obesity.
Orlistat: A derivative of Tetrahydrolipstatin, used as a weight-loss medication.
Other Oxetanones: Compounds with similar oxetanone rings but different substituents.
Uniqueness
2-Oxetanone, 3-hexyl-4-[(2R)-2-[[tris(1-methylethyl)silyl]oxy]tridecyl]-, (3S,4S)- is unique due to its specific stereochemistry and the presence of the tris(1-methylethyl)silyl group. This unique structure contributes to its specific chemical properties and biological activities, distinguishing it from other similar compounds .
Properties
Molecular Formula |
C31H62O3Si |
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Molecular Weight |
510.9 g/mol |
IUPAC Name |
(3S,4S)-3-hexyl-4-[(2R)-2-tri(propan-2-yl)silyloxytridecyl]oxetan-2-one |
InChI |
InChI=1S/C31H62O3Si/c1-9-11-13-15-16-17-18-19-20-22-28(34-35(25(3)4,26(5)6)27(7)8)24-30-29(31(32)33-30)23-21-14-12-10-2/h25-30H,9-24H2,1-8H3/t28-,29+,30+/m1/s1 |
InChI Key |
NQGNRUOAOBYLJG-NGDRWEMDSA-N |
Isomeric SMILES |
CCCCCCCCCCC[C@H](C[C@H]1[C@@H](C(=O)O1)CCCCCC)O[Si](C(C)C)(C(C)C)C(C)C |
Canonical SMILES |
CCCCCCCCCCCC(CC1C(C(=O)O1)CCCCCC)O[Si](C(C)C)(C(C)C)C(C)C |
Origin of Product |
United States |
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